Retro-2

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Retro-2 is a small molecule compound known for its protective effects against ribosome-inactivating proteins, such as ricin and Shiga-like toxins . It has been identified as a promising inhibitor of retrograde transport, which is a cellular process that certain toxins exploit to reach their targets within cells .

Méthodes De Préparation

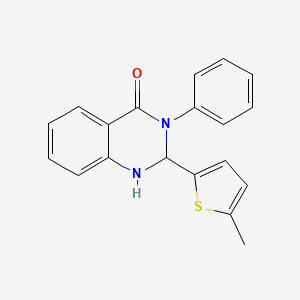

Retro-2 can be synthesized through a series of chemical reactions. One reported method involves the reaction of 2-amino-N-phenylbenzamide with 4-chlorobenzaldehyde in ethanol at room temperature, using a catalytic amount of p-toluenesulfonic acid . This reaction yields the compound (6)-2-(5-methylthiophen-2-yl)-3-phenyl-2,3-dihydroquinazolin-4(1H)-one, which is the active form of this compound . Industrial production methods for this compound are not widely documented, but the synthesis typically involves standard organic chemistry techniques.

Analyse Des Réactions Chimiques

Retro-2 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, although detailed studies on this reaction are limited.

Reduction: The compound can be reduced to form different derivatives, which may have varying biological activities.

Substitution: this compound can participate in substitution reactions, where functional groups on the molecule are replaced with other groups.

Applications De Recherche Scientifique

Retro-2 has several scientific research applications:

Mécanisme D'action

Retro-2 exerts its effects by inhibiting the retrograde transport of toxins to the endoplasmic reticulum . This process involves the transmembrane domain recognition complex pathway, which mediates the post-translational targeting and insertion of tail-anchored proteins into the endoplasmic reticulum . By blocking this pathway, this compound prevents toxins from reaching their targets and exerting their harmful effects .

Comparaison Avec Des Composés Similaires

Retro-2 is compared with other similar compounds, such as Retro-1 and this compound.1 . These compounds share a similar mechanism of action but differ in their chemical structures and biological activities. This compound is unique in its ability to fully protect mice from lethal doses of ricin, highlighting its potential as a therapeutic agent . Other similar compounds include:

Retro-1: Another inhibitor of retrograde transport with a different chemical structure.

This compound.1: An optimized version of this compound with improved potency and stability.

Activité Biologique

Retro-2 is a small molecule that has garnered attention for its protective effects against various ribosome-inactivating proteins (RIPs), particularly ricin and Shiga toxins. Its mechanism of action is complex and involves interference with cellular trafficking pathways, specifically targeting the transmembrane domain recognition complex (TRC) pathway. This article delves into the biological activity of this compound, presenting key research findings, case studies, and data tables to illustrate its effects.

This compound's primary mechanism involves halting retrograde vesicle transport to the endoplasmic reticulum (ER). This is crucial for the delivery of tail-anchored (TA) proteins, which are essential for cellular processes including the insertion of SNARE proteins required for vesicle fusion. Research indicates that this compound inhibits the delivery of these proteins to ASNA1 (TRC40), a key factor in ER-targeting, thus preventing the toxic effects of ricin .

Key Findings

- Protection Against Ricin : In a study, this compound provided complete protection to mice against a lethal dose of ricin when administered at a concentration of 200 mg/kg .

- CRISPR Analysis : Genetic interaction studies using CRISPRi revealed that this compound’s activity mimics the disruption of the TRC pathway, highlighting its potential as a therapeutic agent against toxins .

Effects on Cellular Processes

This compound has been shown to impact several cellular processes, particularly autophagy and microtubule dynamics:

- Autophagy Induction : this compound promotes autophagy by disrupting microtubule-dependent vacuolar trafficking. This results in an accumulation of large autophagosomes and inhibits the formation of autolysosomes, suggesting a dual role in both protective and disruptive cellular functions .

- Microtubule Disassembly : The compound has been reported to impair microtubule integrity, which is essential for various intracellular transport mechanisms. This disassembly might contribute to its protective effects against toxins by altering how cells handle stress responses .

Case Studies

Several case studies have illustrated the effectiveness of this compound in different contexts:

- Cell Viability Assays : In vitro studies have demonstrated that this compound significantly enhances cell viability in the presence of ricin. For instance, Vero cells pre-treated with this compound showed increased protein synthesis rates even when exposed to ricin .

- Animal Models : In vivo experiments have confirmed that this compound can protect mice from lethal doses of ricin. The mechanism appears to involve maintaining protein synthesis capacity despite toxin exposure, underscoring its potential therapeutic applications .

Data Table: Summary of Research Findings on this compound

| Study Reference | Key Findings | Methodology |

|---|---|---|

| Morgens et al. 2019 | This compound inhibits ASNA1-mediated ER targeting | CRISPRi genetic interaction analysis |

| eLife 2019 | Full protection in mice against ricin | In vivo toxicity assays |

| Frontiers 2020 | Induces autophagy and disrupts microtubules | Cell-based assays and microscopy |

| Science.gov 2011 | Identified as a potent RIP inhibitor | High-throughput screening |

Propriétés

IUPAC Name |

2-(5-methylthiophen-2-yl)-3-phenyl-1,2-dihydroquinazolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2OS/c1-13-11-12-17(23-13)18-20-16-10-6-5-9-15(16)19(22)21(18)14-7-3-2-4-8-14/h2-12,18,20H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOAPXDSRULBILC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C2NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is Retro-2 and what is it used for in research?

A1: this compound (2-(((5-Methyl-2-thienyl)methylene)amino)-N-phenylbenzamide) is a small molecule originally identified through a high-throughput screen for inhibitors of ricin toxin. [] It exhibits potent activity against a variety of agents including toxins, viruses, and parasites by disrupting intracellular trafficking pathways. []

Q2: How does this compound exert its effects on intracellular trafficking?

A2: this compound specifically inhibits retrograde transport, the process by which molecules are trafficked from endosomes to the trans-Golgi network (TGN) and endoplasmic reticulum (ER). [, , ] This pathway is hijacked by various toxins, viruses, and parasites to gain entry to the cell or reach their intracellular targets. [, , , , ]

Q3: What is the primary molecular target of this compound?

A3: While the exact mechanism of action is still under investigation, research suggests that this compound acts by inhibiting ASNA1 (TRC40), a key component of the transmembrane domain recognition complex (TRC) pathway. [] The TRC pathway is responsible for the ER targeting and insertion of tail-anchored (TA) proteins, including SNAREs. [] SNARE proteins are essential for membrane fusion events, including those involved in retrograde transport. [, ]

Q4: How does this compound’s inhibition of ASNA1 impact retrograde transport?

A4: this compound blocks the delivery of newly synthesized TA proteins, including SNAREs, to the ER by inhibiting ASNA1. [] This disruption of TA protein targeting prevents the formation of functional SNARE complexes, effectively inhibiting retrograde vesicle transport. [, ]

Q5: What are the downstream effects of this compound treatment on cells?

A5: this compound treatment leads to the accumulation of large autophagosomes in the cytoplasm due to impaired microtubule-dependent vacuolar trafficking in autophagy. [] It also disrupts the microtubule network, a key regulator of vacuolar trafficking in autophagy, preventing the formation of autolysosomes. [] Additionally, this compound can induce the interferon signaling pathway in some breast cancer models. []

Q6: How effective is this compound against Shiga toxin?

A6: this compound effectively protects cells from Shiga toxin, both in vitro and in vivo, by preventing the toxin's retrograde transport from endosomes to the Golgi apparatus. [, ] Structure-activity relationship (SAR) studies have led to the development of more potent derivatives like this compound.1, which exhibits an EC50 of 54 nM against Shiga toxin. []

Q7: What other agents is this compound effective against?

A7: Beyond Shiga toxin, this compound displays broad-spectrum activity against various agents, including:

- Viruses: Vaccinia virus [], monkeypox virus [], Ebola virus [], Marburg virus [], and JC polyomavirus. []

- Parasites: Leishmania species [, , ]

- Bacteria: Chlamydiales []

- Toxins: Ricin toxin [, , ]

Q8: Have there been any modifications to the this compound structure to improve its efficacy?

A8: Yes, extensive SAR studies have resulted in the development of more potent derivatives of this compound. [, ] For instance, cyclization and specific modifications led to this compound.1, a compound with a 100-fold improvement in EC50 against Shiga toxin compared to the parent compound. []

Q9: Which enantiomer of this compound.1 is responsible for its antitoxin activity?

A9: Research has shown that the (S)-enantiomer of this compound.1 exhibits significantly higher potency against Shiga and ricin toxins compared to the (R)-enantiomer. [] (S)-Retro-2.1 demonstrates an EC50 of 23 nM against ricin toxin, which is 500 times more potent than the original this compound molecule. []

Q10: Are there any formulation strategies being explored to improve this compound’s efficacy?

A10: Yes, researchers are exploring nanoformulation strategies to improve the bioavailability and therapeutic efficacy of this compound and its derivatives. [] For example, encapsulation of this compound and its analogs in thermoresponsive copolymer nanovectors has shown promise in enhancing the delivery and effectiveness of these compounds against Leishmania infections. []

Q11: Has this compound been tested in clinical trials?

A11: While this compound has shown promising results in preclinical studies, it has not yet progressed to clinical trials. [] Further research is needed to optimize its pharmacological properties and evaluate its safety and efficacy in humans.

Q12: What are the limitations of using this compound in a clinical setting?

A12: Although this compound shows promise, several limitations need to be addressed before its clinical application:

- Limited solubility: this compound exhibits poor solubility at various gastrointestinal pH values, which could hinder its oral bioavailability. []

- Susceptibility to acidic environments: this compound is susceptible to degradation in acidic environments, posing a challenge for oral administration. []

- Lack of human safety data: The long-term safety and potential side effects of this compound in humans are currently unknown and require further investigation. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.